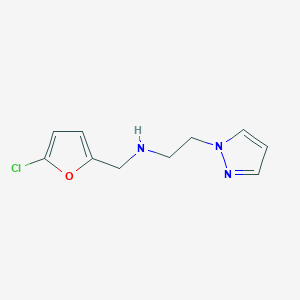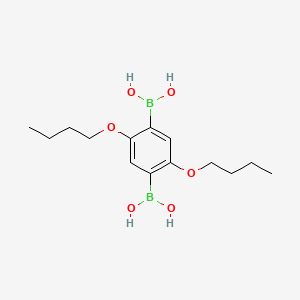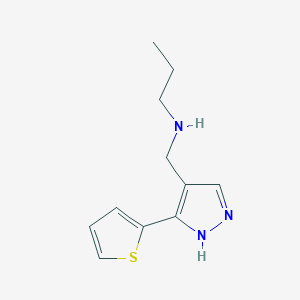
N-(2-methylbenzyl)-3-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylbenzyl)-3-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group (-NO2) and a methylbenzyl group attached to an aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzyl)-3-nitroaniline typically involves the nitration of aniline derivatives followed by alkylation. One common method is the nitration of 2-methylbenzylamine to introduce the nitro group at the desired position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to alkylation with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2-methylbenzyl)-3-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: N-(2-methylbenzyl)-3-aminoaniline.
Substitution: Halogenated derivatives of this compound.
Oxidation: N-(2-methylbenzyl)-3-nitrosoaniline or further oxidized nitro derivatives.
科学的研究の応用
N-(2-methylbenzyl)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(2-methylbenzyl)-3-nitroaniline and its derivatives depends on the specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the reduction of the nitro group to an amino group can enhance the compound’s ability to form hydrogen bonds with biological macromolecules, affecting their function.
類似化合物との比較
N-(2-methylbenzyl)-3-nitroaniline can be compared with other similar compounds, such as:
N-(2-methylbenzyl)-4-nitroaniline: Similar structure but with the nitro group at the para position, which may result in different reactivity and biological activity.
N-(2-methylbenzyl)-2-nitroaniline: Nitro group at the ortho position, affecting the compound’s steric and electronic properties.
N-(2-methylbenzyl)-3-chloroaniline:
特性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC名 |
N-[(2-methylphenyl)methyl]-3-nitroaniline |
InChI |
InChI=1S/C14H14N2O2/c1-11-5-2-3-6-12(11)10-15-13-7-4-8-14(9-13)16(17)18/h2-9,15H,10H2,1H3 |
InChIキー |
ZGMUFZZSZALRGL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNC2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![6-Methyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14899567.png)


